二盐酸4-(4-甲氧基苄基)哌啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Piperidine derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of key intermediates and the use of catalytic systems. For instance, the diastereoselective synthesis of a piperidine alkaloid was achieved using a PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation . Similarly, the synthesis of N-alkyl-4-piperidinones was performed through Michael conjugative addition, cyclocondensation, and decarboxylation steps . These methods highlight the complexity and the need for precise conditions to achieve the desired piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their binding affinity and selectivity towards biological targets. For example, structural modifications on the amide bond and alkyl chain of a dopamine D(4) receptor ligand resulted in decreased receptor affinity . The structure of a novel piperidine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction, demonstrating the importance of these techniques in verifying the molecular structure .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The reaction of 4-methoxybenzylideneiminium salts with different amines resulted in the replacement of the methoxy group or the formation of pyridine derivatives . These reactions are indicative of the reactivity of the methoxybenzyl moiety, which is present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers provided do not directly discuss these properties for "N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride," they do provide insights into the general properties of similar compounds. For instance, the antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines was evaluated, suggesting that the piperidine ring can confer significant biological activity .

科学研究应用

化学反应和合成

与脂肪族胺的反应

该化合物与脂肪族胺(如甲胺和二甲胺)反应,导致 MeO 基团被烷基氨基基团取代。此类反应在复杂有机化合物的合成中具有重要意义 (Blokhin 等,1990 年).

在过渡金属卡宾配合物中的作用

它参与了 [芳基(硫代甲基)卡宾]五羰基铬(0) 配合物在水性乙腈中被胺亲核取代的反应,展示了其在有机金属化学中的潜力 (Bernasconi 和 Bhattacharya,2003 年).

氧化去除应用

该化合物在 2,5-哌嗪二酮上的 N-(4-甲氧基苄基) 基团可以用四价铈铵硝酸盐氧化去除,这对于制备具有多个官能团的模型化合物非常有用 (Yamaura 等,1985 年).

药物和生物学研究

氨基酸酯的合成

该化合物用于合成盐酸 L-氨基酸 4-甲氧基苄酯,该过程在药物合成中具有重要意义 (Stelakatos 和 Argyropoulos,1970 年).

驱虫活性

二盐酸 N-(4-甲氧基苄基)哌啶-4-胺的衍生物已被研究其驱虫活性,显示出在开发针对寄生虫感染的新疗法方面具有潜力 (Dutta,2014 年).

天然产物的合成

该化合物在天然存在的生物碱(如茚啶酮)的总合成中起着至关重要的作用,证明了其在天然产物合成中的重要性 (Csatayová 等,2010 年).

磷酸二酯酶抑制

一项研究表明,其衍生物对磷酸二酯酶 5 具有抑制活性,这在心血管研究中具有重要意义 (Watanabe 等,2000 年).

作用机制

Target of Action

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride is a small molecule The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Result of Action

It is likely that the compound has multiple effects at the molecular and cellular level, depending on its targets and mode of action .

属性

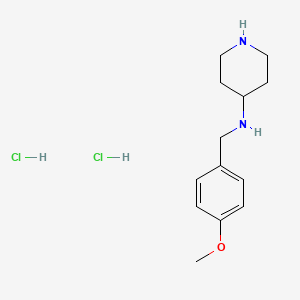

IUPAC Name |

N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQODYCNBLZPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)

![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)

![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)